

Verruculogen: A Comprehensive Technical Guide on its Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Verruculogen is a tremorgenic mycotoxin produced by several species of fungi, most notably from the Penicillium and Aspergillus genera.[1][2][3] As a potent neurotoxin, it elicits significant interest within the scientific community for its intricate chemical architecture and its specific interactions with key components of the central nervous system. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, biosynthesis, and mechanism of action of **verruculogen**. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuropharmacology.

Chemical Structure and Properties

Verruculogen is an indole alkaloid characterized by a complex hexacyclic ring system.[4] Its unique structure includes a diketopiperazine moiety, an eight-membered endoperoxide ring, and a prenyl group.

Physicochemical Properties of Verruculogen



Property	Value	Source
Chemical Formula	C27H33N3O7	[4]
Molecular Weight	511.57 g/mol	[4]
IUPAC Name	(5R,10S,10aR,14aS,15bS)-10, 10a-Dihydroxy-7-methoxy-2,2- dimethyl-5-(2-methylprop-1-en- 1- yl)-1,10,10a,12,13,14,14a,15b- octahydro-5H,15H-3,4-dioxa- 5a,11a,15a- triazacycloocta[lm]indeno[5,6- b]fluorene-11,15(2H)-dione	N/A
CAS Number	12771-72-1	[4]
Melting Point	233-235 °C	N/A
Solubility	Soluble in methanol, ethanol, dimethyl sulfoxide, and chloroform.	N/A
Appearance	White crystalline solid	[4]

Structural Diagram

Caption: Chemical structure of Verruculogen.

Biosynthesis

The biosynthesis of **verruculogen** is a complex enzymatic process that originates from the amino acids L-tryptophan and L-proline. These precursors undergo a series of transformations, including prenylation and oxidative cyclization, to form the intricate hexacyclic structure.





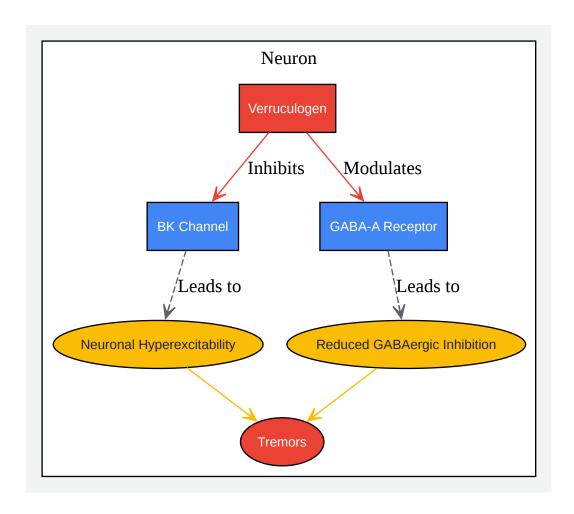
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Caption: Simplified biosynthetic pathway of Verruculogen.

Mechanism of Action

Verruculogen exerts its tremorgenic effects through a dual mechanism of action primarily targeting the central nervous system. It is a potent inhibitor of large-conductance Ca²⁺-activated K⁺ (BK) channels and also acts as a modulator of the GABA-A receptor.[5]

The inhibition of BK channels leads to neuronal hyperexcitability, while its interaction with GABA-A receptors interferes with inhibitory neurotransmission. This combined action disrupts the delicate balance of neuronal signaling, resulting in the characteristic tremors and motor disturbances.



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Caption: Mechanism of action of Verruculogen.

Experimental Protocols Isolation and Purification of Verruculogen

A common method for the isolation of **verruculogen** involves the cultivation of a producing fungal strain, such as Penicillium verruculosum, followed by solvent extraction and chromatographic purification.

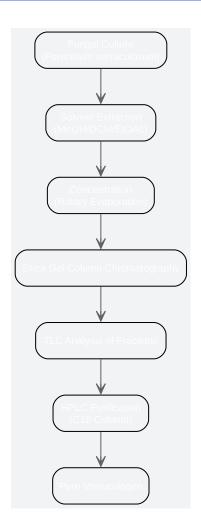
1. Fungal Culture:

 Penicillium verruculosum is cultured on a suitable solid or liquid medium (e.g., potato dextrose agar or yeast extract sucrose broth) at 25°C for 14-21 days.

2. Extraction:

- The fungal mycelium and culture medium are harvested and extracted with a polar organic solvent, such as a mixture of methanol, dichloromethane, and ethyl acetate (1:2:3 v/v/v) with 1% formic acid.[2]
- The extracellular metabolites in the supernatant can be extracted with ethyl acetate.
- The organic extracts are combined and concentrated under reduced pressure.
- 3. Chromatographic Purification:
- The crude extract is subjected to column chromatography on silica gel.
- The column is eluted with a gradient of a non-polar to a polar solvent system (e.g., hexane to ethyl acetate).
- Fractions are collected and analyzed by thin-layer chromatography (TLC) for the presence of verruculogen.
- Fractions containing **verruculogen** are pooled and further purified by high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of methanol and water to yield pure **verruculogen**.





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Caption: General workflow for the isolation and purification of **Verruculogen**.

Structural Characterization

The chemical structure of **verruculogen** is typically elucidated using a combination of spectroscopic techniques.

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) in a deuterated solvent such as CDCl₃ or DMSO-d₆.
- 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish the connectivity of protons and carbons and to assign the complete chemical structure.



- 2. Mass Spectrometry (MS):
- High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule, confirming its chemical formula.
- Fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide further structural information.

Biological Activity Assays

- 1. In Vivo Tremorgenicity Assay:
- The tremorgenic activity of **verruculogen** is assessed in an animal model, typically mice.
- **Verruculogen** is dissolved in a suitable vehicle (e.g., saline with a small amount of DMSO) and administered intraperitoneally (i.p.) to mice.
- The intraperitoneal median tremorgenic dose in mice for verruculogen has been found to be
 0.92 mg/kg.[6]
- Animals are observed for the onset, intensity, and duration of tremors, as well as other signs
 of neurotoxicity such as ataxia and convulsions.[6]
- 2. In Vitro Electrophysiology (Patch-Clamp):
- The effect of verruculogen on BK channels is studied using the patch-clamp technique on cells expressing these channels (e.g., Xenopus oocytes or mammalian cell lines like CHO or HEK293).[7][8]
- Whole-cell or single-channel currents are recorded in response to voltage steps in the presence and absence of verruculogen in the bath solution.
- Inhibition of the channel is quantified by the reduction in current amplitude.
- 3. GABA-A Receptor Binding Assay:
- The interaction of verruculogen with the GABA-A receptor can be investigated using radioligand binding assays.[9]



- Membranes prepared from brain tissue (e.g., rat cortex) are incubated with a radiolabeled ligand that binds to the GABA-A receptor (e.g., [3H]muscimol or [3H]flunitrazepam).[9]
- The ability of verruculogen to displace the radioligand is measured, providing information on its binding affinity for the receptor.

Conclusion

Verruculogen remains a molecule of significant interest due to its complex chemical structure and potent biological activity. This guide has provided a detailed overview of its chemical and physical properties, biosynthetic origins, and its dual mechanism of action on BK channels and GABA-A receptors. The outlined experimental protocols offer a foundational understanding of the methodologies employed to study this intriguing mycotoxin. Further research into the structure-activity relationships of **verruculogen** and its analogs may pave the way for the development of novel pharmacological tools and therapeutic agents.

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